molecular formula C14H22O B13711814 1-(tert-Butoxy)-3-(tert-butyl)benzene

1-(tert-Butoxy)-3-(tert-butyl)benzene

Cat. No.: B13711814
M. Wt: 206.32 g/mol
InChI Key: KXGSPZQMRFPGNY-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-3-(tert-butyl)benzene is an organic compound characterized by the presence of two tert-butyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxy)-3-(tert-butyl)benzene typically involves the alkylation of a benzene derivative with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxy)-3-(tert-butyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-3-(tert-butyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butyl)-4-methoxybenzene
  • 1-(tert-Butyl)-3-methoxybenzene
  • 1-(tert-Butyl)-2-methoxybenzene

Uniqueness

1-(tert-Butoxy)-3-(tert-butyl)benzene is unique due to the presence of both tert-butyl and tert-butoxy groups on the benzene ring. This structural feature imparts distinct chemical reactivity and physical properties compared to other similar compounds. The combination of these groups can enhance the compound’s stability, solubility, and reactivity in various chemical reactions .

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-tert-butyl-3-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C14H22O/c1-13(2,3)11-8-7-9-12(10-11)15-14(4,5)6/h7-10H,1-6H3

InChI Key

KXGSPZQMRFPGNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC(C)(C)C

Origin of Product

United States

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